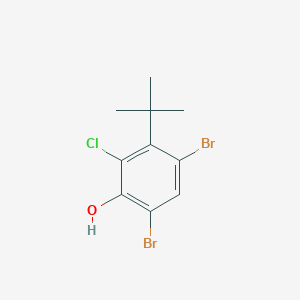
4,6-Dibromo-3-tert-butyl-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-3-tert-butyl-2-chlorophenol: is a chemical compound with the molecular formula C10H11Br2ClO and a molecular weight of 342.458 g/mol It is characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-tert-butyl-2-chlorophenol typically involves a multi-step reaction process. One common method includes the bromination and chlorination of a phenolic precursor. The reaction conditions often involve the use of bromine and chlorine in the presence of a solvent like tetrachloromethane (CCl4) and heating .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibromo-3-tert-butyl-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a solvent like CCl4.
Chlorination: Chlorine (Cl2) under similar conditions.
Oxidation: Potassium ferricyanide in benzene can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,6-Dibromo-3-tert-butyl-2-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology and Medicine: Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-3-tert-butyl-2-chlorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4,6-di-tert-butylphenol: This compound is similar in structure but lacks the chlorine atom.
4-Bromo-2,6-di-tert-butylphenol: Another similar compound, used in the synthesis of complex organic molecules and as a catalyst.
Uniqueness: 4,6-Dibromo-3-tert-butyl-2-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
60935-47-9 |
|---|---|
Molekularformel |
C10H11Br2ClO |
Molekulargewicht |
342.45 g/mol |
IUPAC-Name |
4,6-dibromo-3-tert-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H11Br2ClO/c1-10(2,3)7-5(11)4-6(12)9(14)8(7)13/h4,14H,1-3H3 |
InChI-Schlüssel |
DIDSXJGNODBXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=C(C=C1Br)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)

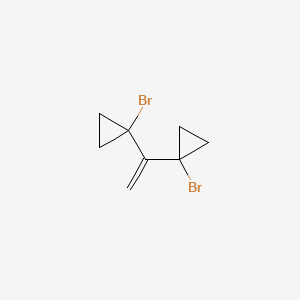
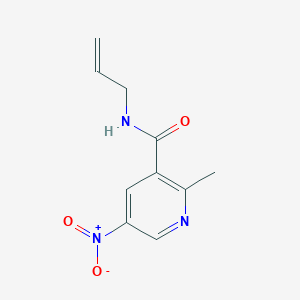
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)

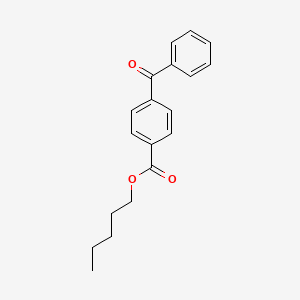
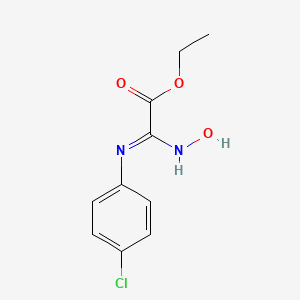

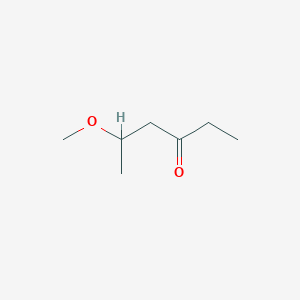

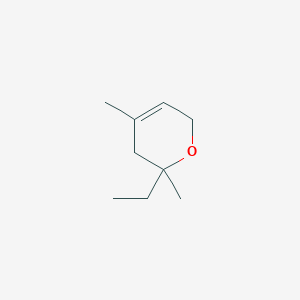
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

